molecular formula C14H16FeO B13738271 1-Acetyl-2-ethylferrocene CAS No. 1316-97-8

1-Acetyl-2-ethylferrocene

Cat. No.: B13738271
CAS No.: 1316-97-8
M. Wt: 256.12 g/mol
InChI Key: PKMBLFDABBJSJO-UHFFFAOYSA-N
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Description

1-Acetyl-2-ethylferrocene is a ferrocene derivative featuring an acetyl (-COCH₃) and an ethyl (-CH₂CH₃) group substituted at the 1- and 2-positions of the cyclopentadienyl (Cp) ring, respectively. Ferrocene-based compounds are widely studied for their electrochemical properties, catalytic applications, and roles in materials science due to their redox-active iron center and tunable substituents. The acetyl and ethyl groups likely influence solubility, electronic properties, and reactivity compared to simpler ferrocene analogs.

Properties

CAS No.

1316-97-8

Molecular Formula

C14H16FeO

Molecular Weight

256.12 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-(2-ethylcyclopenta-1,3-dien-1-yl)ethanone;iron(2+)

InChI

InChI=1S/C9H11O.C5H5.Fe/c1-3-8-5-4-6-9(8)7(2)10;1-2-4-5-3-1;/h4-6H,3H2,1-2H3;1-5H;/q2*-1;+2

InChI Key

PKMBLFDABBJSJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C([CH-]C=C1)C(=O)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

1-Acetyl-2-ethylferrocene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-ethylferrocene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ferrocene core. The product is then purified using column chromatography or recrystallization techniques.

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reduction Reactions

1-Acetyl-2-ethylferrocene undergoes reduction when treated with lithium aluminum hydride (LiAlH₄) in ether. This reaction selectively reduces the acetyl group to an ethyl group, yielding 1,2-diethylferrocene as the major product . The reaction proceeds without inducing ring migration or isomerization, as confirmed by gas-liquid chromatography (GLC) analysis .

Mechanism

  • Nucleophilic attack : LiAlH₄ acts as a strong reducing agent, targeting the carbonyl group of the acetyl substituent.

  • Reduction : The carbonyl oxygen is reduced to a methyl group, forming an ethyl substituent.

  • Stability : The reaction does not involve cleavage of the ring-alkyl bonds, preserving the ethyl group’s position .

Results

ReagentConditionsMajor Product
LiAlH₄Ether, room temperature1,2-diethylferrocene

Disproportionation and Dealkylation

When treated with AlCl₃ in methylene chloride, this compound undergoes disproportionation , leading to products such as 1,1′-diethylferrocene , 1,1′,2-triethylferrocene , and trace amounts of ethylferrocene . This reaction involves cleavage of the acetyl group and redistribution of alkyl substituents across the cyclopentadienyl rings.

Reaction Pathway

  • AlCl₃ coordination : The Lewis acid coordinates to the acetyl oxygen, activating the carbonyl group.

  • Cleavage : The acetyl group is eliminated, forming a reactive intermediate.

  • Disproportionation : Redistribution of alkyl groups among the rings occurs, yielding multiple products .

Product Distribution

Reaction TypeProductsProduct Ratios (Approx.)
Disproportionation1,1′-diethylferrocene, 1,1′,2-triethylferrocene, ethylferrocene93.4% (starting material), 3.88% (ethylferrocene), 2.70% (triethylferrocene)

Analytical Data

NMR Characterization

  • Acetyl group : A singlet at ~2.39 ppm (3H) for the methyl group .

  • Substituted ring protons : Complex multiplets for the ethyl-substituted cyclopentadienyl ring, distinct from the unsubstituted ring’s singlet (~4.19 ppm) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆FeO
Molecular Weight256.12 g/mol
CAS Number1316-97-8
Melting PointNot explicitly reported

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-2-ethylferrocene has shown promise in various medicinal applications due to its biological activity. Research indicates that ferrocene derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that ferrocene compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer) . The mechanism of action is believed to involve the generation of reactive oxygen species and interference with cellular signaling pathways.

Case Study: Anticancer Activity

A notable study explored the anticancer effects of several ferrocene derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells, making them potential candidates for further drug development .

Catalysis

The compound also finds utility in catalysis, particularly in organic synthesis. Ferrocene derivatives are known to act as ligands in transition metal-catalyzed reactions. This compound can serve as a chiral ligand, enhancing the selectivity and efficiency of asymmetric reactions. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Catalytic Applications of Ferrocene Derivatives

Application TypeExample ReactionCatalyst Used
Asymmetric SynthesisHydrogenationPalladium complexes with ferrocene
Cross-Coupling ReactionsSuzuki CouplingFerrocene-based ligands
Oxidation ReactionsAlcohol OxidationFerrocene-derived catalysts

Materials Science

In materials science, this compound is being investigated for its potential in developing advanced materials such as conductive polymers and nanocomposites. The incorporation of ferrocene derivatives can enhance the electrical conductivity and thermal stability of these materials .

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can improve their electrochemical properties, making them suitable for applications in sensors and energy storage devices .

Electrochemical Sensors

Another significant application of this compound is in the development of electrochemical sensors. Due to its redox-active nature, it can be used to detect various analytes, including glucose and heavy metals. The electrochemical properties allow for sensitive detection methods that are essential in biomedical diagnostics and environmental monitoring .

Mechanism of Action

The mechanism of action of 1-acetyl-2-ethylferrocene involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile redox agent. In biological systems, it can interact with enzymes and other proteins, potentially altering their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may interact with cellular redox systems, influencing processes such as oxidative stress and cell signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Backbone Applications
This compound Inferred: C₁₄H₁₆FeO Acetyl, Ethyl Ferrocene Catalysis, Sensors (inferred)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, Acetyl, Ethyl ester Linear chain Organic synthesis
1-Ethyl-2-acetyl pyrrole C₈H₁₁NO Acetyl, Ethyl Pyrrole Flavorants, Fragrances
Acetylferrocene C₁₂H₁₂FeO Acetyl Ferrocene Electrochemistry

Table 2: Electronic Effects of Substituents

Compound Substituent Effects Redox Activity
This compound Acetyl (electron-withdrawing), Ethyl (electron-donating) Moderate
Acetylferrocene Acetyl (electron-withdrawing) High
2-[(Ferrocen-1-yl)(hydroxy)methyl]prop-2-enenitrile -OH (polar), -CN (electron-withdrawing) Variable

Biological Activity

1-Acetyl-2-ethylferrocene is an organometallic compound belonging to the ferrocene family, characterized by its unique structure and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a ferrocene core with an acetyl group and an ethyl group attached to one of the cyclopentadienyl rings. This configuration contributes to its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry.

Chemical Formula: C12_{12}H14_{14}Fe

Molecular Weight: 202.16 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions . This compound can donate or accept electrons, which enables it to interact with various biological molecules, including enzymes and proteins. These interactions can alter enzymatic activity and influence cellular processes such as oxidative stress and signaling pathways .

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antiproliferative Effects: Studies have shown that ferrocene derivatives exhibit cytotoxicity against various cancer cell lines. For instance, research on related compounds indicated significant antiproliferative effects against the MDA-MB-231 human breast cancer cell line, with IC50 values highlighting their potential as anticancer agents .
  • Antioxidant Properties: The redox activity of this compound suggests potential antioxidant capabilities, which may help in mitigating oxidative stress in biological systems.

Cytotoxicity Assessment

A study assessed the cytotoxic effects of various ferrocene derivatives, including this compound. The cytotoxicity was measured using MTT assays on different cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23125
AcetylferroceneMDA-MB-23130
EthylferroceneMDA-MB-23140

The data indicates that this compound exhibits potent cytotoxicity compared to its analogs, suggesting its potential as a lead compound in cancer therapy .

Mechanistic Studies

Further mechanistic studies revealed that this compound interacts with cellular redox systems, potentially influencing pathways related to apoptosis and cell survival. The compound's ability to modulate reactive oxygen species (ROS) levels suggests it may play a role in cellular signaling related to stress responses .

Comparison with Other Ferrocene Derivatives

To understand the unique properties of this compound, it is essential to compare it with other ferrocene derivatives:

CompoundSubstituentsAnticancer ActivityRedox Potential
This compoundAcetyl, EthylHighModerate
AcetylferroceneAcetylModerateHigh
EthylferroceneEthylLowLow

This comparison highlights the enhanced biological activity associated with the unique combination of substituents in this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-acetyl-2-ethylferrocene, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acetylation of ethylferrocene. Key steps include:

  • Using AlCl₃ as a catalyst in anhydrous conditions to avoid hydrolysis.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like 1,3-disubstituted derivatives .
  • Characterization by melting point analysis (80–83°C range) and NMR spectroscopy to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects; acetyl groups deshield adjacent protons, while ethyl groups show distinct splitting patterns.
  • IR Spectroscopy : Confirm acetyl C=O stretching (~1660 cm⁻¹) and ferrocene Cp ring vibrations.
  • X-ray crystallography : Resolve structural ambiguities in regiochemistry, though crystallization challenges may require slow evaporation from dichloromethane/hexane .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Follow GHS guidelines: Use gloves, lab coats, and fume hoods to avoid skin/eye contact (acute toxicity categories 1–2).
  • Store in airtight containers in dry, ventilated areas.
  • For spills, use absorbent materials and avoid generating dust .

Advanced Research Questions

Q. How can researchers address low yields in the regioselective synthesis of this compound?

  • Methodology :

  • Optimize reaction conditions: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce competing pathways.
  • Monitor reaction kinetics via in-situ IR to identify intermediate phases.
  • Computational modeling (DFT) can predict substituent electronic effects on reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for ferrocene derivatives?

  • Methodology :

  • Compare solvent effects: Polar solvents may shift NMR peaks; use deuterated chloroform for consistency.
  • Validate purity via HPLC-MS to rule out impurities affecting spectral assignments.
  • Cross-reference data with crystallographic results to confirm structural hypotheses .

Q. How do electronic substituents influence the electrochemical properties of this compound?

  • Methodology :

  • Perform cyclic voltammetry in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to measure redox potentials.
  • Compare with DFT-calculated HOMO/LUMO energies to correlate acetyl/ethyl electron-withdrawing/donating effects.
  • Use controlled potential electrolysis to assess stability of oxidized/reduced states .

Q. What computational methods validate the thermodynamic stability of this compound conformers?

  • Methodology :

  • Conduct molecular dynamics (MD) simulations to explore rotational barriers of acetyl and ethyl groups.
  • Apply Natural Bond Orbital (NBO) analysis to quantify steric/electronic interactions.
  • Validate with temperature-dependent NMR studies to observe conformational exchange .

Q. How can researchers ensure reproducibility in synthetic and analytical workflows for this compound?

  • Methodology :

  • Document detailed experimental protocols, including exact reagent grades, stirring rates, and drying times.
  • Share raw spectral data and crystallographic .cif files as supplementary materials.
  • Use statistical tools (e.g., RSD calculations) to quantify variability in repeated experiments .

Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary datasets .
  • Critical Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and address peer-review feedback .
  • Ethical Compliance : Avoid overinterpretation of statistical significance; specify exact p-values and confidence intervals where applicable .

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